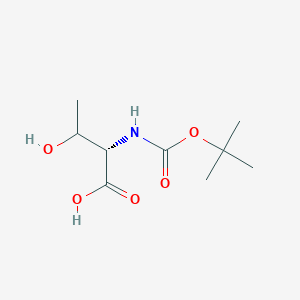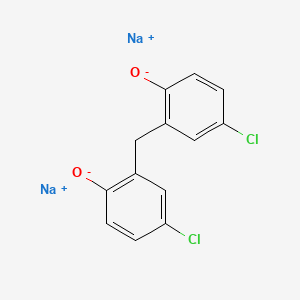
2,6-Diphenyl-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a carbon-carbon bond, with phenyl groups attached to the 2 and 6 positions of the bipyridine core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a phenylboronic acid in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannylated pyridine derivative and a phenyl halide . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,6-Diphenyl-4,4’-bipyridine often employs large-scale coupling reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Diphenyl-4,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Diphenyl-4,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The compound can also participate in redox reactions, acting as either an electron donor or acceptor depending on the specific conditions .
Comparison with Similar Compounds
2,6-Diphenyl-4,4’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Commonly used as a precursor to the herbicide paraquat and in the formation of coordination polymers.
3,3’-Bipyridine: Used in the synthesis of pharmaceuticals and as a ligand in catalysis.
The uniqueness of 2,6-Diphenyl-4,4’-bipyridine lies in its phenyl substitutions, which enhance its stability and provide additional sites for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16N2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,6-diphenyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C22H16N2/c1-3-7-18(8-4-1)21-15-20(17-11-13-23-14-12-17)16-22(24-21)19-9-5-2-6-10-19/h1-16H |
InChI Key |
AGVQSEGGWFOUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)

![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)



